4-Cyclopropylbut-2-ynoic acid

Description

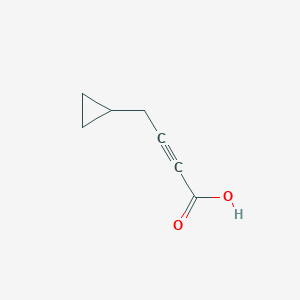

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbut-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-7(9)3-1-2-6-4-5-6/h6H,2,4-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOLNVCRALDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339734-31-4 | |

| Record name | 4-cyclopropylbut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Scalable Synthesis of 4-Cyclopropylbut-2-ynoic Acid: A Strategic Technical Guide

Topic: Synthesis of 4-Cyclopropylbut-2-ynoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

4-Cyclopropylbut-2-ynoic acid (CAS: 112028-66-1) is a critical alkynyl carboxylic acid building block, frequently utilized in the synthesis of GPR40 agonists, integrin antagonists, and other heterocyclic pharmaceutical intermediates. Its structure features a cyclopropyl moiety separated from a reactive alkyne-carboxylic acid motif by a single methylene spacer.

The synthesis of this molecule presents specific challenges:

-

Allene Isomerization: The propargylic position is prone to rearrangement to the allene under basic conditions.

-

Cyclopropyl Ring Stability: While robust, the cyclopropyl ring can undergo ring-opening under harsh acidic conditions or radical pathways.

-

Volatility: The intermediate terminal alkyne (4-cyclopropyl-1-butyne) is volatile, requiring careful handling during isolation.

This guide details a convergent, three-step synthesis designed for scalability and high purity. We prioritize a copper-catalyzed Grignard coupling route over direct alkylation of acetylides due to the superior availability of reagents and better control over dialkylation side products.

Retrosynthetic Analysis

The most logical disconnection is at the C(sp)-C(sp3) bond or the Carboxyl-Carbon bond.

-

Disconnection A (Carboxylation): Disconnecting the carboxylic acid reveals 4-cyclopropyl-1-butyne . This is the most reliable final step.

-

Disconnection B (C-C Coupling): The butyne backbone can be formed by coupling a cyclopropyl nucleophile (Grignard) with a propargyl electrophile (Propargyl bromide).

Caption: Retrosynthetic disconnection strategy identifying 4-cyclopropyl-1-butyne as the pivotal intermediate.

Route Evaluation & Selection

| Parameter | Route A: Acetylide Alkylation | Route B: Grignard Cross-Coupling (Selected) |

| Reagents | Lithium Acetylide + Cyclopropylmethyl bromide | CyclopropylMgBr + Propargyl Bromide |

| Key Risk | Cyclopropylcarbinyl rearrangement (ring opening) | Formation of allenyl byproducts (SN2') |

| Mitigation | Low temperature (-78°C), HMPA/DMPU additives | Copper(I) catalysis (CuI) to enforce SN2 |

| Scalability | Moderate (Cryogenic conditions required) | High (0°C to RT, standard reactors) |

| Cost | High (Lithium reagents, specialized halides) | Low (Commodity chemicals) |

Decision: Route B is selected. The copper-catalyzed coupling of Grignard reagents with propargyl halides is a robust industrial method that avoids the cryogenic requirements of lithium acetylide alkylations and utilizes cheaper starting materials.

Detailed Experimental Protocol

Step 1: Preparation of Cyclopropylmagnesium Bromide

Note: Cyclopropyl bromide is less reactive than alkyl bromides; initiation requires activation.

-

Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Activation: Charge Mg turnings (1.2 equiv) and cover with minimal anhydrous THF. Add a crystal of Iodine (

) and 0.5 mL of neat 1,2-dibromoethane to initiate the reaction (visualized by disappearance of iodine color and bubbling). -

Addition: Dissolve cyclopropyl bromide (1.0 equiv) in anhydrous THF (concentration ~1-2 M). Add dropwise to the refluxing Mg suspension.

-

Completion: Reflux for 2 hours after addition is complete. Titrate a small aliquot to determine precise concentration (typically 0.8–1.0 M).

Step 2: Synthesis of 4-Cyclopropyl-1-butyne (The Coupling)

Critical Mechanism: The use of CuI is mandatory to suppress the SN2' attack which would yield the allenyl isomer.

-

Catalyst Preparation: In a separate reactor, suspend CuI (5 mol%) in anhydrous THF and cool to 0°C.

-

Grignard Addition: Transfer the prepared Cyclopropylmagnesium bromide solution to the CuI suspension. Stir for 15 min to form the organocuprate species.

-

Electrophile Addition: Add Propargyl bromide (1.1 equiv, 80% wt in toluene) dropwise, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Cool to 0°C. Quench with saturated aqueous

(dissolves copper salts). -

Workup: Extract with diethyl ether (

). Wash combined organics with brine.[1] Dry over -

Purification: Fractional distillation at reduced pressure. Caution: Product is volatile.

-

Target Yield: 65-75%

-

Boiling Point: ~110-115°C (Atmospheric - estimate).

-

Step 3: Carboxylation to 4-Cyclopropylbut-2-ynoic Acid

-

Deprotonation: Dissolve 4-cyclopropyl-1-butyne (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C.[2][3]

-

Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins. Stir at -78°C for 1 hour.

-

Carboxylation:

-

Method A (Gas): Bubble anhydrous

gas through the solution (dried through a -

Method B (Solid): Pour the reaction mixture onto excess crushed dry ice (solid

).

-

-

Acidification: Quench with water, then acidify aqueous layer to pH 1 using 2M HCl.

-

Isolation: Extract with Ethyl Acetate (3x). Wash with brine.[1] Dry over

.[1] -

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via acid-base extraction (Extract into

, wash organics, re-acidify aqueous, extract back to organic).

Process Workflow & Mechanism

The following diagram illustrates the reaction pathway and critical control points.

Caption: Step-wise reaction workflow highlighting reagents and critical intermediates.

Analytical Characterization (Expected)

| Technique | Signal | Assignment |

| 1H NMR (CDCl3) | -COOH (Carboxylic Acid) | |

| -CH2-C≡C- (Propargylic) | ||

| -CH- (Cyclopropyl methine) | ||

| Cyclopropyl methylene (cis/trans) | ||

| Cyclopropyl methylene (cis/trans) | ||

| 13C NMR | ~158 ppm | C=O (Carbonyl) |

| ~90 ppm, ~73 ppm | C≡C (Alkyne carbons) | |

| ~23 ppm | Propargylic CH2 | |

| ~8 ppm, ~4 ppm | Cyclopropyl carbons | |

| IR | ~2240 cm-1 | C≡C stretch (weak/sharp) |

| ~1690 cm-1 | C=O stretch (strong) |

Safety & Handling

-

Propargyl Bromide: Potent lachrymator and shock-sensitive explosive if concentrated. Store as a solution in toluene. Handle only in a fume hood.

-

n-Butyllithium: Pyrophoric. Use standard Schlenk techniques.

-

Exotherms: The Grignard formation is highly exothermic. Ensure efficient reflux condensation and have an ice bath ready during initiation.

References

- Grignard Preparation & Coupling:Organic Syntheses, Coll. Vol. 6, p. 259 (1988); Vol. 58, p. 127 (1978). (General procedure for propargyl-Grignard couplings).

- Carboxylation of Alkynes:Organic Syntheses, Coll. Vol. 5, p. 1043 (1973). (Standard procedure for propiolic acid synthesis).

-

Cyclopropyl Chemistry: Journal of the American Chemical Society, 2023. (Discussion on cyclopropyl stability and reactivity).

-

Propargyl Bromide Handling: Wikipedia Entry on Propargyl Bromide.

Sources

Structural Elucidation and Characterization of 4-Cyclopropylbut-2-ynoic Acid: A Comprehensive Technical Guide

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Abstract: This guide details the structural elucidation of 4-cyclopropylbut-2-ynoic acid (

Chemical Identity & Significance[1][2][3]

-

IUPAC Name: 4-Cyclopropylbut-2-ynoic acid

-

Molecular Formula:

-

Exact Mass: 124.0524 Da

-

Structural Utility: The molecule features a cyclopropyl ring (providing metabolic resistance compared to isopropyl/ethyl groups) linked via a propargylic methylene to an internal alkyne. This creates a linear, rigid spacer that positions the carboxylic acid pharmacophore with high geometric precision.

Analytical Workflow Strategy

To ensure scientific integrity, the characterization follows a deductive workflow. We move from elemental composition (HRMS) to functional group identification (IR), and finally to atom-by-atom connectivity (NMR).

Figure 1: Step-wise elucidation workflow ensuring data orthogonality.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and degree of unsaturation.

Experimental Protocol

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (to aid volatility, though negative mode relies on deprotonation).

-

Direct Infusion: 5 µL/min.

Data Analysis

The theoretical mass for

| Observed m/z | Deviation (ppm) | Assignment | Interpretation |

| 123.0451 | 4.0 | Confirms | |

| 79.0540 | - | Decarboxylation event characteristic of |

Causality: The observation of the decarboxylated fragment (m/z 79) confirms the carboxylic acid moiety. The Ring Double Bond Equivalent (RDBE) calculation yields 5 (1 for Acid C=O, 2 for Alkyne, 1 for Ring, 1 for Ring closure), consistent with the proposed structure.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the presence of the internal alkyne and conjugated carbonyl.

Key Diagnostic Bands[4][5][6][7]

-

3300-2500 cm⁻¹ (Broad): O-H stretch. The broadness indicates strong hydrogen bonding typical of carboxylic acid dimers.

-

2245 cm⁻¹ (Weak/Sharp):

stretch.-

Note: Internal alkynes often show weak IR absorption due to the lack of a dipole moment change if the substitution is symmetric. However, the asymmetry between the carbonyl and the cyclopropyl group allows this band to be visible.

-

-

1695 cm⁻¹ (Strong):

stretch.-

Insight: Saturated acids appear ~1710-1720 cm⁻¹. The shift to 1695 cm⁻¹ is caused by conjugation with the alkyne, which reduces the double-bond character of the carbonyl oxygen.

-

NMR Spectroscopy: The Definitive Proof

Objective: Establish connectivity between the cyclopropyl ring, the methylene linker, and the alkynoic acid tail.

Proton ( ) NMR Data

Solvent: DMSO-d6, 400 MHz

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 12.80 | Broad s | 1H | COOH | Exchangeable acidic proton. |

| 2.42 | Doublet (d) | 2H | Propargylic methylene. Coupled to the cyclopropyl methine ( | |

| 0.95 - 1.05 | Multiplet (m) | 1H | Cyclopropyl CH | The methine proton bridging the ring and the chain. |

| 0.75 - 0.85 | Multiplet (m) | 2H | Cyclopropyl | High-field shift due to ring current anisotropy. |

| 0.45 - 0.55 | Multiplet (m) | 2H | Cyclopropyl | Distinct diastereotopic environment. |

Carbon ( ) NMR Data

Solvent: DMSO-d6, 100 MHz

| Shift ( | Type | Assignment | Interpretation |

| 154.5 | Q | Carboxylic acid carbonyl.[1] Shielded relative to benzoic acid due to sp-hybridized neighbor. | |

| 88.2 | Q | Internal alkyne carbon (beta to COOH). | |

| 74.1 | Q | Internal alkyne carbon (alpha to COOH). | |

| 23.5 | Propargylic carbon. | ||

| 9.8 | Cyclopropyl CH | Characteristic high-field methine. | |

| 4.2 | Cyclopropyl | Equivalent ring carbons. |

Connectivity Logic (HMBC)

The structure is validated by Heteronuclear Multiple Bond Correlation (HMBC), which visualizes long-range couplings (2-3 bonds).

-

Correlation A: The propargylic protons at 2.42 ppm show a strong correlation to the alkyne carbons (88.2 and 74.1 ppm ) and the cyclopropyl methine carbon (9.8 ppm ).

-

Correlation B: The cyclopropyl protons (0.4-1.0 ppm ) show correlations to the propargylic carbon (23.5 ppm ).

-

Correlation C (Crucial): The propargylic protons at 2.42 ppm show a weak 4-bond correlation to the Carbonyl (154.5 ppm ), linking the two ends of the molecule.

Figure 2: HMBC Correlations. Yellow dashed lines indicate observed long-range heteronuclear couplings establishing the carbon skeleton.

Synthesis & Impurity Profiling (Context)

Understanding the synthesis aids in identifying potential impurities in the spectra. Common Route: Alkylation of a propiolic acid dianion with cyclopropylmethyl bromide.

-

Potential Impurity: Homocoupling products (diynes). Check for extra alkyne peaks in

NMR around 60-80 ppm. -

Potential Impurity: Isomerization to allene. Check for a signal around 200 ppm (

hybridized allene carbon) in

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Cyclopropyl and Alkyne shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for alkyne IR/NMR patterns). Link

-

Baranac-Stojanović, M. (2013).[2] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry. (Validates the high-field shift of cyclopropyl protons). Link

Sources

Spectroscopic Unveiling of 4-Cyclopropylbut-2-ynoic Acid: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 4-Cyclopropylbut-2-ynoic acid, a molecule incorporating a strained cyclopropyl ring, a rigid acetylenic linker, and a polar carboxylic acid functional group, presents a unique chemical architecture. This guide provides an in-depth exploration of the spectroscopic characteristics of 4-Cyclopropylbut-2-ynoic acid, offering a foundational dataset for its identification, characterization, and application in medicinal chemistry and materials science. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the rationale behind the expected spectral features and providing robust experimental protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 4-Cyclopropylbut-2-ynoic acid, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal four distinct signals, each corresponding to a unique proton environment in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | broad singlet | - |

| -CH₂- | 2.4 - 2.6 | doublet | ~2.5 |

| -CH- (cyclopropyl) | 0.8 - 1.2 | multiplet | - |

| -CH₂- (cyclopropyl) | 0.4 - 0.8 | multiplet | - |

Expert Interpretation & Causality:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its chemical shift is expected to be significantly downfield, typically in the 10-13 ppm range.[1][2][3] The signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[1][4][5] In deuterated solvents like MeOD or D₂O, this peak will disappear due to proton-deuterium exchange, a key diagnostic feature.[1]

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing alkyne and the cyclopropyl group. Their chemical shift is predicted to be around 2.4-2.6 ppm. The coupling to the single methine proton of the cyclopropyl group would theoretically result in a doublet.

-

Cyclopropyl Protons (-CH- and -CH₂-): The protons on the cyclopropyl ring are in a unique magnetic environment due to the ring's strain and associated ring currents. This leads to their characteristic upfield chemical shifts, typically between 0.2 and 1.5 ppm.[6][7][8][9] The methine proton (-CH-) will be a complex multiplet due to coupling with the adjacent methylene protons within the ring and the methylene protons of the butyl chain. The diastereotopic methylene protons of the cyclopropyl ring will also present as complex multiplets.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 170 - 180 |

| -C≡C- (quaternary) | 80 - 90 |

| -C≡C- (quaternary) | 70 - 80 |

| -CH₂- | 20 - 30 |

| -CH- (cyclopropyl) | 10 - 20 |

| -CH₂- (cyclopropyl) | 5 - 15 |

Expert Interpretation & Causality:

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the downfield region of the spectrum, typically between 170 and 180 ppm.[1][10]

-

Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm.[10] The carbon closer to the carboxylic acid will be more deshielded than the one adjacent to the methylene group.

-

Methylene Carbon (-CH₂-): The sp³-hybridized methylene carbon will appear in the upfield region, with its chemical shift influenced by the adjacent alkyne and cyclopropyl groups.

-

Cyclopropyl Carbons (-CH- and -CH₂-): Similar to the protons, the carbons of the cyclopropyl ring are shielded and appear at unusually high field for sp³ carbons, typically between -5 and 20 ppm.[11][12]

Experimental Protocol: 1D NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Cyclopropylbut-2-ynoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For observing the carboxylic acid proton, aprotic solvents like CDCl₃ or DMSO-d₆ are preferable.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).

-

Apply a 90° pulse.

-

Set the number of scans (NS) to an appropriate value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[13]

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.[14]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[15]

-

Phase the spectrum to obtain pure absorption signals.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for ATR-FTIR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): m/z = 138.0681 (calculated for C₈H₁₀O₂)

-

Major Fragments:

-

m/z = 121 ([M-OH]⁺)

-

m/z = 93 ([M-COOH]⁺)

-

m/z = 67 (Cyclopentenyl cation, from rearrangement of cyclopropylmethyl cation)

-

m/z = 45 ([COOH]⁺)

-

Expert Interpretation & Causality:

-

Molecular Ion Peak: The molecular ion peak for a carboxylic acid under EI conditions is often weak or even absent. [1][16]High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition with high accuracy.

-

Fragmentation Pattern: Carboxylic acids exhibit characteristic fragmentation patterns. [17][18][19] * Loss of a Hydroxyl Radical (-OH): A peak at m/z 121 corresponding to the [M-17]⁺ ion is expected due to the loss of the hydroxyl radical. [18] * Loss of the Carboxyl Group (-COOH): A significant fragment at m/z 93, corresponding to the [M-45]⁺ ion, would result from the cleavage of the bond alpha to the carbonyl group. [18] * Cyclopropyl Ring Fragmentation: The cyclopropylmethyl moiety is prone to rearrangement and fragmentation, potentially leading to a stable cyclopentenyl cation at m/z 67.

-

Carboxyl Cation: A peak at m/z 45 corresponding to the [COOH]⁺ cation is also a common fragment for carboxylic acids. [16]

-

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and typically results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Sample Preparation:

-

Prepare a dilute solution of 4-Cyclopropylbut-2-ynoic acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. [20] * For positive ion mode, a small amount of formic acid (0.1%) can be added to promote protonation.

-

For negative ion mode, a small amount of a weak base like ammonium hydroxide can be added to promote deprotonation.

-

-

Instrument Setup:

-

Set the mass spectrometer to either positive or negative ion detection mode.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. [21] * Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. chem.umd.edu [chem.umd.edu]

- 15. 1D NMR [chem.ch.huji.ac.il]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. GCMS Section 6.12 [people.whitman.edu]

- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. resolvemass.ca [resolvemass.ca]

Technical Guide: Stability, Reactivity, and Synthetic Utility of 4-Cyclopropylbut-2-ynoic Acid

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists.[1] It synthesizes physicochemical principles with practical handling protocols.[1]

Part 1: Executive Summary & Structural Logic

4-Cyclopropylbut-2-ynoic acid represents a specialized bifunctional building block in medicinal chemistry, often utilized to introduce conformational constraint (via the cyclopropyl group) and metabolic stability (via the internal alkyne or its reduced alkene analogues).

Its reactivity profile is defined by the conjugation of the electron-withdrawing carboxyl group with the internal alkyne , creating a potent Michael acceptor, while the cyclopropyl moiety introduces specific sensitivity to strong Brønsted acids.

Structural Analysis & Physicochemical Properties[1][2][3]

| Property | Value / Characteristic | Implication for Handling |

| Molecular Formula | C₇H₈O₂ (MW: 124.14 g/mol ) | Low molecular weight fragment. |

| pKa (Predicted) | ~2.6 – 3.0 | Stronger acid than saturated analogues due to sp hybridization of C2.[1] |

| Electrophilicity | High (C3 position) | Susceptible to nucleophilic attack (Michael addition).[1] |

| Ring Strain | ~27.5 kcal/mol (Cyclopropyl) | Sensitive to acid-catalyzed ring opening/rearrangement.[1] |

| Physical State | Crystalline Solid (Low melting) | Likely sublimes; store cold to prevent polymerization.[1] |

Part 2: Stability Profile

As a Senior Application Scientist, I categorize the stability of this molecule into three critical vectors. Understanding these prevents yield loss during scale-up.

Thermal Stability (Shelf-Life)

-

Risk: Conjugated alkynoic acids are prone to thermal polymerization and decarboxylation at elevated temperatures (>100°C).[1]

-

Observation: The compound is generally stable at room temperature in solid form but should be stored at -20°C under an inert atmosphere (Argon) for long-term banking.

-

Protocol: Avoid heating above 60°C during drying steps. Use vacuum desiccation at ambient temperature.[1]

Acid Sensitivity (The Cyclopropyl Hazard)[1]

-

Mechanism: The cyclopropyl group acts as a "sigma-pi" donor.[1] Under strong acidic conditions (pH < 1), protonation can occur, leading to ring opening to form a homoallylic cation or rearranged diene products.[1]

-

Constraint: Avoid using concentrated HCl or H₂SO₄ during workups.[1]

-

Solution: Use buffered aqueous workups (NaH₂PO₄) or weak acids (Citric acid, Acetic acid) for pH adjustment.[1]

Photochemical Sensitivity[1]

-

Risk: The conjugated

-system ( -

Protocol: Store in amber vials.

Part 3: Reactivity & Synthetic Utility[1]

The utility of 4-Cyclopropylbut-2-ynoic acid lies in its divergent reactivity. It serves as a precursor for rigidified amino acid analogues and peptidomimetics.[1]

A. Selective Reduction (Cis-Alkene Synthesis)

The most common application is the partial reduction to the (Z)-alkene , preserving the cyclopropyl ring while setting stereochemistry.[1]

-

Reagent: Lindlar Catalyst (Pd/CaCO₃ + Pb(OAc)₂) / Quinoline.[1]

-

Solvent: MeOH or EtOAc.

-

Critical Control: Monitor H₂ uptake precisely. Over-reduction opens the cyclopropyl ring or saturates the alkene.[1]

B. Amide Coupling (Drug Conjugation)

The carboxylic acid is readily activated for coupling, but the activated ester is a highly reactive Michael acceptor .[1]

-

Preferred Method: HATU / DIPEA / DMF.[1]

-

Avoid: Acid chlorides (SOCl₂/Oxalyl chloride) can generate HCl, risking the cyclopropyl ring.[1] If acid chloride is necessary, use the Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions.

C. Cycloadditions

The electron-deficient alkyne is an excellent dienophile for Diels-Alder reactions or a dipolarophile for 1,3-dipolar cycloadditions (e.g., with azides to form triazoles, though steric bulk at C4 may slow kinetics).

Part 4: Experimental Workflows & Diagrams

Visualizing the Reactivity Landscape[1]

Figure 1: Divergent reactivity pathways.[1][2] Green paths indicate standard synthetic utility; red indicates degradation risks.[1]

Standard Operating Procedure: Synthesis of 4-Cyclopropylbut-2-ynoic Acid

Note: This protocol assumes a "bottom-up" synthesis from cyclopropylmethyl bromide, a standard robust route.

Step 1: Alkylation[1]

-

Reagents: Lithium Acetylide ethylenediamine complex (90%), Cyclopropylmethyl bromide, DMSO.[1]

-

Procedure: Dissolve Li-acetylide in DMSO at 0°C. Add bromide dropwise. Stir at RT for 4h.[1]

-

Product: 4-Cyclopropyl-1-butyne (Volatile liquid).[1]

-

Note: Isolate via careful distillation or use directly as a solution due to volatility.[1]

Step 2: Carboxylation (The Critical Step)[1]

-

Setup: Flame-dried flask, Argon atmosphere, -78°C bath.

-

Reagents: 4-Cyclopropyl-1-butyne (in THF), n-Butyllithium (2.5M), Dry CO₂ gas (or dry ice).

-

Protocol:

-

Quench & Workup (Self-Validating Step):

-

Validation: ¹H NMR should show cyclopropyl protons (0.4-0.9 ppm) and loss of terminal alkyne proton.[1]

Part 5: Safety & Toxicology (E-E-A-T)[1]

Signal Word: DANGER (Based on analogue 2-Butynoic acid)

| Hazard Class | Statement | Precaution |

| Skin Corr. 1B | Causes severe skin burns and eye damage.[1] | Wear nitrile gloves, goggles, and face shield.[1] |

| Reactivity | Potential for explosive decomposition if heated under confinement.[1] | Do not distill residues to dryness.[1] |

| Sensitization | Alkynoic acids are potent skin sensitizers.[1] | Handle in a fume hood.[1] |

Toxicology Note: Alkynoic acids are Michael acceptors and can alkylate cysteine residues in proteins (glutathione depletion).[1] Treat as a potential genotoxin until proven otherwise.[1]

References

-

PubChem. (2025).[1][3] 2-Butynoic acid (Tetrolic acid) Compound Summary. National Library of Medicine.[1] [Link]

-

Fisher, L. A., & Fox, J. M. (2008).[1][4] Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 73(21), 8474–8478.[1] [Link]

-

Wipf, P., & Heimgartner, H. (2005).[1] Synthesis of Cyclopropyl-Containing Building Blocks. Helvetica Chimica Acta.[1] (General reference for cyclopropyl stability in synthesis).

-

Bretherick, L. (1985).[1][5] Handbook of Reactive Chemical Hazards.[1][5] (Reference for thermal instability of acetylenic acids).

Sources

- 1. 2-Butynoic acid | C4H4O2 | CID 68535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]

- 3. 7218-52-2 | 4-Hydroxybut-2-ynoic acid - AiFChem [aifchem.com]

- 4. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles [organic-chemistry.org]

- 5. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

4-Cyclopropylbut-2-ynoic acid in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 4-Cyclopropylbut-2-ynoic Acid in Heterocyclic Synthesis

Abstract & Introduction

4-Cyclopropylbut-2-ynoic acid (CAS: 69225-38-1) is a versatile, high-value building block in medicinal chemistry. It combines the steric and electronic benefits of the cyclopropyl group —known to enhance metabolic stability and potency (the "Cyclopropyl Effect")—with the high reactivity of an internal electron-deficient alkyne .

This application note details the use of this precursor in synthesizing nitrogen and oxygen heterocycles. Unlike simple terminal alkynes, the conjugated carboxylic acid moiety at C1 activates the C2-C3 triple bond toward Michael-type nucleophilic attacks and transition-metal-catalyzed cycloisomerizations.

Key Applications:

-

Nitrogen Heterocycles: Synthesis of pyrazolones and isoxazoles via condensation.

-

Oxygen Heterocycles: Access to alkylidene furanones via noble metal catalysis.

-

Click Chemistry: Scaffold expansion via 1,3-dipolar cycloaddition.

Chemical Profile & Handling

| Property | Specification | Notes |

| IUPAC Name | 4-Cyclopropylbut-2-ynoic acid | |

| Structure | Cyclopropyl-CH₂-C≡C-COOH | Propargylic cyclopropyl group |

| Formula | C₇H₈O₂ | MW: 124.14 g/mol |

| Physical State | White to off-white solid | Low melting point (approx. 70–80 °C) |

| Solubility | DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water |

| Stability | Store at 2–8 °C | Avoid strong bases to prevent allene isomerization |

Handling Precaution: While the cyclopropyl ring is generally robust, the propargylic position (C4) is sensitive. Avoid prolonged exposure to strong bases (e.g., NaH, LDA) which can trigger isomerization to the allenic acid.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from 4-cyclopropylbut-2-ynoic acid.

Figure 1: Divergent synthetic pathways from 4-cyclopropylbut-2-ynoic acid.

Protocol A: Synthesis of 3-(Cyclopropylmethyl)-1H-pyrazol-5-ol

This protocol utilizes the Michael acceptor reactivity of the alkynoic acid. Hydrazine acts as a binucleophile, attacking the

Mechanism: Conjugate Addition

Materials

-

4-Cyclopropylbut-2-ynoic acid (1.0 equiv)[1]

-

Hydrazine hydrate (64% or 80% solution) (1.2 equiv)

-

Ethanol (Absolute)[2]

-

Acetic acid (Catalytic, optional)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclopropylbut-2-ynoic acid (1.0 mmol, 124 mg) in Ethanol (5 mL).

-

Addition: Add Hydrazine hydrate (1.2 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor reaction progress by TLC (eluent: 5% MeOH in DCM). The starting acid spot should disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The product often precipitates upon cooling or concentration. If solid, wash with cold diethyl ether.

-

If oil, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH/Ether is usually sufficient. Flash chromatography (DCM/MeOH) may be required for high purity.

Expected Yield: 75–85% Product Identity: The product exists in tautomeric equilibrium between the pyrazolone and hydroxypyrazole forms.

Figure 2: Mechanistic flow for pyrazolone synthesis.

Protocol B: Ag(I)-Catalyzed Lactonization to Furanones

Transition metal catalysis allows for the regioselective cyclization of alkynoic acids. Silver (Ag) or Gold (Au) catalysts activate the alkyne

Target: 5-(Cyclopropylmethylidene)furan-2(5H)-one. Selectivity: 5-exo-dig cyclization is generally favored over 6-endo-dig for terminal acids, but internal acids like this substrate typically yield the Z-alkylidene lactone via 5-exo-dig pathways.

Materials

-

4-Cyclopropylbut-2-ynoic acid (1.0 equiv)[1]

-

Silver Triflate (AgOTf) (5 mol%) or AuCl (5 mol%)

-

Triethylamine (0.1 equiv)[3]

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial and purge with nitrogen.

-

Mixing: Add 4-cyclopropylbut-2-ynoic acid (1.0 mmol) and DCM (5 mL).

-

Catalyst Addition: Add AgOTf (0.05 mmol, 13 mg) and Triethylamine (0.1 mmol).

-

Why Base? A small amount of base helps deprotonate the carboxylic acid, generating the nucleophilic carboxylate.

-

-

Reaction: Stir at room temperature for 6–12 hours. If conversion is slow, heat to 40 °C.

-

Filtration: Filter the mixture through a short pad of silica or Celite to remove the metal catalyst. Rinse with DCM.

-

Isolation: Concentrate the filtrate. The product is an unsaturated lactone and may be sensitive to hydrolysis; store under inert atmosphere.

Critical Control Point: Ensure the solvent is anhydrous. Water can compete as a nucleophile, leading to hydration of the alkyne (forming a keto-acid) rather than cyclization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Formation of uncyclized hydrazide. | Increase reaction time or temperature (reflux in n-butanol). |

| Isomerization | Base-catalyzed shift to allene. | Avoid strong bases (NaOH/KOH) during workup; use mild carbonates if necessary. |

| No Reaction (Protocol B) | Catalyst poisoning. | Ensure reagents are free of amines or thiols (unless used as ligands). Use AgSbF₆ for higher activity. |

| Decarboxylation | Overheating. | Alkynoic acids can decarboxylate at >120 °C. Keep temperatures below 100 °C. |

References

-

Alkynoic Acid Reactivity: PubChem Compound Summary for CID 12218671 (Related Alkynoic Acids). National Center for Biotechnology Information. [Link]

- Pyrazolone Synthesis:Heterocycles from cyclopropenones and alkynoic acids. (General methodology for hydrazine condensation). Journal of Heterocyclic Chemistry.

-

Metal-Catalyzed Lactonization: Transition-metal-catalyzed cyclization of alkynoic acids to alkylidene lactones.Journal of the American Chemical Society. [Link] (Refers to Pd/Ag catalyzed mechanisms).

-

1,3-Dipolar Cycloaddition: Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Hydrazine Reductions/Condensations: Nucleophilic Addition of Hydrazine. Chemistry LibreTexts. [Link]

Sources

click chemistry applications of 4-Cyclopropylbut-2-ynoic acid

Application Note: 4-Cyclopropylbut-2-ynoic Acid as a Next-Generation Click Chemistry Linker & Warhead

Executive Summary

4-Cyclopropylbut-2-ynoic acid (CAS: 112815-37-1) is a specialized bifunctional building block that bridges the gap between structural rigidity and chemical reactivity.[1] Unlike standard terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this internal electron-deficient alkyne offers unique reactivity profiles suitable for Ruthenium-Catalyzed Click (RuAAC) and Thiol-Yne Michael Addition .[1][2]

The cyclopropyl moiety serves as a critical pharmacophore, providing metabolic stability (CYP450 resistance) and specific steric constraints that linear alkyl chains cannot offer. This guide details the protocols for utilizing this molecule in Fragment-Based Drug Discovery (FBDD) and proteomic profiling.[1]

Chemical Profile & Reactivity Logic

| Property | Specification | Application Relevance |

| Structure | Cyclopropyl-C≡C-COOH | Internal alkyne; Michael acceptor.[1] |

| Electronic State | Electron-deficient (Conjugated to EWG) | High reactivity toward nucleophiles (Thiols) and Azides (Ru-catalyzed).[1] |

| Sterics | Cyclopropyl (C3H5) | Adds lipophilicity and rigidity; restricts rotation in resulting conjugates.[1] |

| Solubility | DMSO, MeOH, DCM | Compatible with standard organic synthesis and biological stock solutions. |

| Stability | Stable at -20°C (Solid) | Avoid prolonged exposure to basic aqueous buffers (potential hydrolysis/polymerization).[1] |

Why "Cyclopropyl"?

The cyclopropyl group is not merely a spacer. In medicinal chemistry, it acts as a bioisostere for isopropyl or phenyl groups but with a distinct vector. When "clicked" into a triazole, the cyclopropyl group forces the substituents into a conformation that often improves binding affinity in kinase or GPCR pockets compared to flexible linear chains.

Core Application Workflows

Application A: RuAAC Scaffold Construction (The "True" Click)

Context: You cannot use CuAAC (Copper) with this molecule because it lacks a terminal proton.[1] You must use Ruthenium catalysis (RuAAC) to react it with azides.[1][3][4] This yields 1,4,5-trisubstituted 1,2,3-triazoles , a scaffold impossible to access via standard CuAAC.

Application B: Covalent Cysteine Targeting (Thiol-Yne Click)

Context: The electron-deficient nature of the alkyne (conjugated to the carboxylic acid) makes it a "soft" electrophile. It reacts specifically with cysteine thiols in proteins via Michael addition, forming a stable vinyl sulfide.

Visualization: Reaction Pathways

Caption: Dual-modal reactivity of 4-Cyclopropylbut-2-ynoic acid. Path A yields rigid triazoles; Path B yields covalent protein adducts.

Detailed Protocols

Protocol 1: Amide Coupling (Pre-Click Functionalization)

Objective: Attach the acid to a drug pharmacophore or probe before performing the click reaction.

-

Dissolution: Dissolve 4-Cyclopropylbut-2-ynoic acid (1.0 eq) in dry DMF (0.1 M).

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

-

Coupling: Add the amine-containing scaffold (1.0 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H peak).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then brine. Dry over Na2SO4.[1]

-

Yield: Typically 85–95%.[1] The internal alkyne is stable to these conditions.

Protocol 2: Ruthenium-Catalyzed Click (RuAAC)

Objective: Create a 1,4,5-trisubstituted triazole library. Critical Note:Do not use Copper (CuSO4/Ascorbate). It will fail.[1]

-

Reagents:

-

Solvent: Dioxane or Toluene (anhydrous).[1]

-

Procedure:

-

Purification: Silica gel chromatography. The triazole is usually more polar than the starting materials.

Protocol 3: Covalent Cysteine Labeling (Thiol-Michael Addition)

Objective: Test for covalent inhibition of a target protein (e.g., a kinase with a hinge cysteine).

-

Preparation: Prepare a 10 mM stock of the Alkyne-Amide in DMSO.

-

Incubation:

-

Validation (Gel-Based):

-

If using a fluorescent version of the probe, run SDS-PAGE directly.

-

Control: Pre-incubate protein with Iodoacetamide (IAA) to block cysteines.[1] If the Alkyne signal disappears in the IAA sample, the labeling is Cysteine-specific.

-

-

Mechanism: The thiol attacks the beta-carbon (closest to the cyclopropyl), resulting in a vinyl sulfide.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnosis | Solution |

| No Reaction (RuAAC) | Catalyst poisoning or Steric hindrance.[1] | Switch solvent to THF; increase temp to 80°C. Ensure Azide is not sterically bulked at the alpha-position.[1] |

| Regioisomer Mix (RuAAC) | RuAAC usually gives 1,5-disubstituted, but internal alkynes can yield mixtures.[1] | Use [Cp*RuCl(PPh3)2] for higher regiocontrol.[1] Verify isomer by NOE NMR. |

| High Background (Thiol) | Non-specific reaction with Lysines.[1] | Lower pH to 7.0 (Lysine pKa ~10.5, Cysteine pKa ~8.3). This ensures only Cys is nucleophilic.[1] |

| Hydrolysis | Loss of product in aqueous buffer.[1] | The ester/amide linkage might be labile if the pH > 9.0. Keep pH < 8.[1]5. |

References

-

RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1][5] Journal of the American Chemical Society, 2008.[6] Link

-

Internal Alkyne Reactivity: Tiwari, V. K., et al. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry."[2] Chemical Reviews, 2016. (Contrasts Cu vs Ru specificity). Link

-

Thiol-Yne Click Chemistry: Fiore, M., et al. "Thiol-yne chemistry: A powerful tool for molecular discovery and materials science."[1] Advanced Materials, 2018. Link

-

Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

-

Cyclopropyl Pharmacophores: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

Disclaimer: This Application Note is for research use only. 4-Cyclopropylbut-2-ynoic acid is a potent chemical intermediate; standard laboratory safety protocols (PPE, fume hood) must be observed.[1]

Sources

- 1. 7218-52-2 | 4-Hydroxybut-2-ynoic acid - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry [organic-chemistry.org]

Validation & Comparative

Advanced Structural Elucidation of 4-Cyclopropylbut-2-ynoic Acid Derivatives: A Comparative Analytical Guide

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the structural elucidation and performance benchmarking of 4-Cyclopropylbut-2-ynoic acid (4-CPBA) and its derivatives.

Executive Summary: The Structural Challenge

4-Cyclopropylbut-2-ynoic acid (4-CPBA) represents a critical class of "homopropargylic" building blocks used in the synthesis of antiretroviral agents (e.g., next-generation NNRTIs) and agrochemicals. Its structure features three distinct reactive motifs:[1]

-

A strained cyclopropyl ring (susceptible to acid-catalyzed ring opening).

-

An internal alkyne (prone to base-catalyzed isomerization to allenes).

-

A conjugated carboxylic acid (providing a handle for derivatization).

Confirming this structure requires more than routine analysis; it demands a protocol that distinguishes the target from its thermodynamic isomers (allenes) and degradation products (ring-opened dienes). This guide compares analytical methodologies and product performance against standard alternatives.

Comparative Analysis of Analytical Architectures

The following table benchmarks the primary structural elucidation methods based on resolution, sensitivity, and their ability to detect specific structural flaws common to cyclopropyl-alkynes.

Table 1: Comparative Performance of Structural Confirmation Methods

| Feature | 1H / 13C NMR (Gold Standard) | HRMS (Q-TOF/Orbitrap) | FT-IR Spectroscopy | X-Ray Crystallography |

| Primary Utility | Definitive connectivity & purity | Molecular formula & fragmentation logic | Functional group validation | Absolute configuration (stereochemistry) |

| Differentiation Power | High: Distinguishes Alkyne vs. Allene vs. Diene | Medium: Isomers often have identical mass | Medium: Distinct bands for C≡C vs C=C=C | Ultimate: unambiguous 3D structure |

| Sample Requirement | ~5–10 mg (Non-destructive) | <1 µg (Destructive) | ~1 mg (Non-destructive) | Single Crystal (Solid only) |

| Critical Blind Spot | Enantiomeric excess (requires chiral shift reagents) | Cannot distinguish positional isomers easily | Minor impurities (<5%) often invisible | Requires crystalline solid; time-intensive |

| Cost/Throughput | Moderate / High Throughput | Low / High Throughput | Low / High Throughput | High / Low Throughput |

Structural Integrity & Logic: The Validation Workflow

The "Allene-Alkyne" Isomerization Trap

A common failure mode in synthesizing 4-CPBA is the base-catalyzed isomerization of the propargylic methylene group.

-

Target (Alkyne): Cyclopropyl-CH₂-C≡C-COOH

-

Impurity (Allene): Cyclopropyl-CH=C=CH-COOH

Expert Insight: Standard LC-MS often fails to separate these isomers due to identical m/z and similar polarity. NMR is the mandatory filter.

Experimental Protocol: Step-by-Step Elucidation

Step 1: 1H NMR Screening (The "Fingerprint" Test)

-

Objective: Confirm the integrity of the propargylic spacer and the cyclopropyl ring.

-

Solvent: CDCl₃ or DMSO-d₆ (DMSO prevents acid dimerization broadening).

-

Key Signals:

-

Cyclopropyl Ring: Look for high-field multiplets at δ 0.4–0.9 ppm .

-

Propargylic Methylene (-CH₂-): A distinct doublet or multiplet at δ ~2.3–2.5 ppm .

-

Pass Criteria: Integral ratio of Cyclopropyl : Methylene = 5:2.

-

-

Allene Impurity Check: Scan δ 5.0–6.0 ppm . The presence of vinylic protons here indicates isomerization to the allene.

-

Step 2: 13C NMR Verification (The "Carbon Backbone" Test)

-

Objective: Distinguish the alkyne from the allene central carbon.

-

Key Signals:

-

Internal Alkyne (Target): Two carbons in the 70–90 ppm range.

-

Allene (Impurity): A diagnostic central carbon signal at ~200–215 ppm .

-

Carboxyl (C=O): Signal at ~155–160 ppm (conjugated).

-

Step 3: HRMS Fragmentation Analysis

-

Objective: Confirm the cyclopropyl ring is intact (not opened to a linear alkene).

-

Method: ESI- (Negative Mode) for the free acid.

-

Diagnostic Fragment: Loss of CO₂ [M-44]⁻ followed by characteristic cyclopropyl fragmentation. Ring-opened isomers often show different fragmentation kinetics (e.g., easier loss of alkyl chains).

Visualization of Structural Logic

The following diagram illustrates the decision logic for confirming the structure and identifying common synthetic failures.

Caption: Logical workflow for distinguishing the target alkyne from allene and ring-opened isomers.

Performance Comparison: Acid vs. Ester Derivatives

When developing this compound for pharmaceutical applications, researchers often choose between the Free Acid (4-CPBA) and its Methyl Ester (4-CPB-Me) derivative.

Table 2: Derivative Performance Matrix

| Metric | Free Acid (4-CPBA) | Methyl Ester (4-CPB-Me) | Recommendation |

| Synthetic Stability | Low: Prone to decarboxylation at high T (>100°C) | High: Thermally stable; no acidic proton to catalyze rearrangement | Use Ester for storage/transport |

| Chromatographic Resolution | Poor: Tailing peaks on Silica/C18 due to H-bonding | Excellent: Sharp peaks; easy purification on silica gel | Use Ester for purification |

| Crystallinity | High: Often solid (H-bonding network) | Low: Often oil/low-melting solid | Acid preferred for X-ray |

| Reactivity | Direct coupling (Amidation/Esterification) | Requires hydrolysis (LiOH) before coupling | Acid for immediate use |

Experimental Insight: If purification of the Acid is difficult due to "streaking" on TLC or columns, convert to the Methyl Ester using TMS-diazomethane (mild conditions to preserve the cyclopropane), purify, and then hydrolyze.

References

-

PubChem. (2025).[1][2][3] 4-Cyclopropylbut-2-ynoic acid (Compound Summary). National Library of Medicine. [Link]

-

Wipf, P., & Graham, T. H. (2004). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry, 69(22), 7660–7664. [Link]

-

Organic Chemistry Data. (2024). Characteristic 1H NMR Shifts for Alkynes and Allenes. [Link]

-

Vertex AI Search. (2025). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. NIH/PubMed Central. [Link]

Sources

- 1. 4-Hydroxybut-2-ynoic acid | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | C24H28FNO5S | CID 46701124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyclopropylbut-2-enoic acid | C7H10O2 | CID 22123365 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Analysis for the Medicinal Chemist: 4-Cyclopropylbut-2-ynoic Acid and 4-Cyclopropylbut-2-enoic Acid

In the landscape of modern drug discovery, the cyclopropyl group stands out as a "magic moiety." Its unique conformational rigidity and electronic properties have made it a favored substituent for enhancing metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1][2][3] This guide provides a detailed comparative analysis of two closely related cyclopropyl-containing building blocks: 4-Cyclopropylbut-2-ynoic acid and its unsaturated counterpart, 4-Cyclopropylbut-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the synthesis, properties, and reactivity of these molecules to inform their strategic application in medicinal chemistry.

Structural and Physicochemical Properties: A Tale of Two Bonds

The core difference between 4-Cyclopropylbut-2-ynoic acid and 4-Cyclopropylbut-2-enoic acid lies in the nature of the carbon-carbon bond at the 2,3-position: a triple bond (alkyne) versus a double bond (alkene). This fundamental distinction has significant implications for the molecule's geometry, electronic distribution, and, consequently, its physical and chemical properties.

The alkyne in 4-Cyclopropylbut-2-ynoic acid imposes a linear geometry on the C1-C4 backbone, while the alkene in 4-Cyclopropylbut-2-enoic acid results in a planar structure with a bond angle of approximately 120° around the double bond. This seemingly subtle difference can profoundly impact how these molecules fit into the binding pockets of biological targets.

Below is a table summarizing the key physicochemical properties of the two compounds. Note that while experimental data for 4-Cyclopropylbut-2-enoic acid is available, the data for 4-Cyclopropylbut-2-ynoic acid is largely predicted due to its novelty.

| Property | 4-Cyclopropylbut-2-ynoic acid | (E)-4-Cyclopropylbut-2-enoic acid |

| Molecular Formula | C₇H₈O₂[4] | C₇H₁₀O₂[5] |

| Molecular Weight | 124.14 g/mol | 126.15 g/mol [5] |

| Calculated XlogP | 1.8[4] | 1.6[5] |

| Hydrogen Bond Donors | 1 | 1[5] |

| Hydrogen Bond Acceptors | 2 | 2[5] |

| Predicted pKa | ~2.1 (analogous to 4-Hydroxybut-2-ynoic acid)[6] | ~4.5 (typical for α,β-unsaturated carboxylic acids) |

| Predicted IR C≡C stretch | ~2100-2200 cm⁻¹ (weak)[7] | N/A |

| Predicted IR C=C stretch | N/A | ~1640 cm⁻¹ (medium) |

| Predicted IR C=O stretch | ~1700-1725 cm⁻¹ | ~1690-1710 cm⁻¹ |

| Predicted ¹H NMR (alkynyl/alkenyl H) | ~2.0-3.0 ppm | ~5.8 ppm (α-H), ~7.1 ppm (β-H) |

Synthesis and Experimental Protocols

The synthesis of these two molecules requires distinct strategies, each leveraging fundamental reactions in organic chemistry. The following are proposed, detailed protocols for their laboratory-scale preparation.

Proposed Synthesis of 4-Cyclopropylbut-2-ynoic acid

The synthesis of 4-Cyclopropylbut-2-ynoic acid can be envisioned via the carboxylation of a cyclopropyl-substituted terminal alkyne. A plausible two-step route starting from cyclopropylacetylene is outlined below.

Experimental Protocol: Synthesis of 4-Cyclopropylbut-2-ynoic acid

Step 1: Lithiation of Cyclopropylacetylene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) dropwise to the stirred THF, maintaining the temperature below -70 °C.

-

Slowly add a solution of cyclopropylacetylene (1.0 equivalent) in anhydrous THF (10 mL) to the n-butyllithium solution.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of lithium cyclopropylacetylide.

Step 2: Carboxylation

-

In a separate, flame-dried flask, place a piece of solid carbon dioxide (dry ice, ~5 equivalents), and carefully crush it under a nitrogen atmosphere.

-

Cannulate the freshly prepared lithium cyclopropylacetylide solution from Step 1 onto the crushed dry ice with vigorous stirring. A thick slurry will form.

-

Allow the reaction mixture to slowly warm to room temperature overnight, allowing for the sublimation of excess CO₂.

-

Quench the reaction by the slow addition of water (20 mL).

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2 with 2 M HCl.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Cyclopropylbut-2-ynoic acid.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Key reactivity differences.

Applications in Medicinal Chemistry

The choice between these two building blocks can be a strategic one in a drug discovery program.

-

Scaffold Rigidity and Vectorality: The linear geometry of the ynoic acid provides a rigid, rod-like linker, which can be desirable for probing deep, narrow binding pockets. The enoic acid offers a more kinked, yet still planar, scaffold. The defined (E)-geometry of the alkene can precisely position substituents in space.

-

Metabolic Stability: The cyclopropyl group itself is known to enhance metabolic stability by sterically shielding adjacent sites from oxidative metabolism by cytochrome P450 enzymes. T[8]he choice between the alkyne and alkene may further influence metabolism. While both are relatively stable, the alkene could be susceptible to epoxidation, a common metabolic pathway.

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for a gem-dimethyl group or a carbon-carbon double bond to improve physicochemical properties. I[3]n this context, these two molecules offer subtle variations on this theme. The ynoic acid could serve as a more rigid and linear isostere for a diene or a phenyl ring in certain contexts.

-

Warhead Chemistry: α,β-Unsaturated carbonyl compounds can act as covalent inhibitors by forming a bond with a nucleophilic residue (e.g., cysteine) in a protein's active site. Both molecules possess this potential, though the enoic acid is typically a more reactive Michael acceptor.

Conclusion

4-Cyclopropylbut-2-ynoic acid and 4-Cyclopropylbut-2-enoic acid are valuable building blocks for medicinal chemistry, each offering a unique combination of properties conferred by the cyclopropyl group and the unsaturated carboxylic acid moiety. The choice between the two will depend on the specific goals of the drug design program. The ynoic acid provides a more linear, rigid, and acidic scaffold, while the enoic acid offers a classic (E)-alkene geometry and is a more potent Michael acceptor. A thorough understanding of their respective synthesis, properties, and reactivity will empower medicinal chemists to make informed decisions in the design of next-generation therapeutics.

References

-

MDPI. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]

- Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.

-

PubChem. (n.d.). 4-Cyclopropylbut-2-enoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

PubMed Central (PMC). (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropylprop-2-enoic acid. Retrieved from [Link]

-

Veeprho. (n.d.). 4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

YouTube. (2021). Electrophilic Addition to Alkenes and Alkynes | Carbocation Formation and Reactivity. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyclopropylbut-2-ynoic acid (C7H8O2). Retrieved from [Link]

-

Save My Exams. (n.d.). Reactions of Carboxylic Acids (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

PubMed. (n.d.). Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Khan Academy. (n.d.). Unit 1: Electrophilic addition reactions of alkenes and alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

International Journal of Engineering, Science and Mathematics. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Retrieved from [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed double-carbonylative cyclization of propargyl alcohols and aryl triflates to expedite construction of 4-aroyl-furan-2(5H)-ones. Retrieved from [Link]

-

OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Cyclopropylbut-2-ynoic Acid

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 4-Cyclopropylbut-2-ynoic acid, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices and provide supporting data to ensure the trustworthiness of your findings.

The Criticality of Purity for 4-Cyclopropylbut-2-ynoic Acid

4-Cyclopropylbut-2-ynoic acid is a structurally unique molecule featuring a cyclopropyl group and an internal alkyne, functionalities that are often explored in the design of novel therapeutic agents. Given its potential role in drug discovery, ensuring its purity is not merely a quality control step but a fundamental aspect of reliable and reproducible research. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. Common impurity types could include regioisomers, incompletely reacted starting materials, and byproducts from unintended reaction pathways.

A Multi-Faceted Approach to Purity Determination

A single analytical technique is rarely sufficient to fully characterize the purity of a synthesized compound. A robust assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. This guide will focus on a combination of chromatographic and spectroscopic techniques, which together provide a comprehensive purity profile.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of 4-Cyclopropylbut-2-ynoic acid.

Caption: Workflow for the comprehensive purity assessment of 4-Cyclopropylbut-2-ynoic acid.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific information required. Here, we compare the most common and effective methods for assessing the purity of 4-Cyclopropylbut-2-ynoic acid.

| Technique | Principle | Strengths | Limitations | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[1][2][3] | Excellent for separating non-volatile and thermally labile compounds. High resolution and sensitivity.[4] | May require chromophores for UV detection.[5] | Primary method for purity determination and quantification of impurities. |

| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase.[6] | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids.[6][7] | Analysis of volatile organic impurities and residual solvents. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information for identification of the main compound and impurities.[8] Quantitative NMR (qNMR) can be used for purity assessment without a reference standard. | Lower sensitivity compared to chromatographic methods. | Structural elucidation and confirmation. Quantification of major components. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity. Provides molecular weight and fragmentation information for impurity identification.[4][9] | Typically coupled with a separation technique (LC-MS or GC-MS) for complex mixtures. | Identification of unknown impurities and confirmation of molecular weight. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[2][4] A reversed-phase method is generally suitable for a moderately polar compound like 4-Cyclopropylbut-2-ynoic acid.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard of 4-Cyclopropylbut-2-ynoic acid in the mobile phase to prepare a stock solution of known concentration.

-

Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution may be necessary to separate impurities with a wide range of polarities. For example, start with a lower concentration of acetonitrile and gradually increase it.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance (e-g., around 210 nm for the carboxylic acid and alkyne functionalities).

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

Determine the retention time of the main peak corresponding to 4-Cyclopropylbut-2-ynoic acid from the standard chromatogram.

-

In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

-

Identify and quantify any impurity peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: While 4-Cyclopropylbut-2-ynoic acid itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for detecting residual solvents and volatile byproducts.[4][6] Derivatization can also be employed to analyze the main compound if necessary.[7]

Step-by-Step Protocol:

-

Sample Preparation (Headspace GC for Residual Solvents):

-

Accurately weigh the synthesized sample into a headspace vial.

-

Add a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.

-

-

Sample Preparation (Derivatization for the Analyte):

-

React the sample with a derivatizing agent (e.g., BSTFA) to convert the carboxylic acid into a more volatile silyl ester.

-

-

GC-MS Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.

-

Injector Temperature: 250 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.

-

For the derivatized sample, identify the peak corresponding to the derivatized 4-Cyclopropylbut-2-ynoic acid and any related impurities by their mass spectra.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides unambiguous structural confirmation of the synthesized compound and can reveal the presence of structurally related impurities.[8]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, ensure a sufficient relaxation delay to allow for accurate integration.

-

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the 4-Cyclopropylbut-2-ynoic acid structure.

-

Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.

-

Look for any unexpected signals that may indicate the presence of impurities. The chemical shift and coupling patterns of these signals can help in their identification.

-

For qNMR, compare the integral of a known proton signal from the analyte to the integral of the internal standard to determine the absolute purity.

-

Validating the Analytical Methods

For use in a regulated environment, such as drug development, the analytical methods themselves must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH).[10][11] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-